
2,4,6-Tris(4-fluorophenyl)boroxin
Overview
Description
2,4,6-Tris(4-fluorophenyl)boroxin is a useful research compound. Its molecular formula is C18H12B3F3O3 and its molecular weight is 365.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lithium Ion Batteries
One of the notable applications of fluorinated boroxines, which are closely related to 2,4,6-Tris(4-fluorophenyl)boroxin, is in the field of lithium ion batteries. Nair et al. (2009) explored the potential of novel fluorinated boroxines, including tris(2,6-difluorophenyl)boroxin, tris(2,4,6-trifluorophenyl)boroxin, and tris(pentafluorophenyl)boroxin, for lithium ion batteries. Their research focused on fluoride anion binding, ab initio calculations, and ionic conductivity measurements, highlighting the compounds' roles as anion receptors in enhancing lithium ion conductivities, which could be beneficial for dual ion intercalating lithium batteries (Nair, Blanco, West, Weise, Greenbaum, & Reddy, 2009).
Covalent Organic Frameworks (COFs)
Gontarczyk et al. (2017) demonstrated the conversion of 2,4,6-tris(4'-bromophenyl)-1,3,5-triazine to a triboronic acid and its subsequent use in creating hybrid two-dimensional COFs with good porosity and sorption properties. The presence of boroxine rings contributed to the formation of crystalline 2D honeycomb-type lattices, indicating the structural utility of boroxine derivatives in the synthesis of advanced materials with potential applications in gas storage, catalysis, and sensing (Gontarczyk, Bury, Serwatowski, Wiecinski, Woźniak, Durka, & Luliński, 2017).
Oxygen Reduction Reaction (ORR) Catalysts
Chokradjaroen et al. (2020) explored boron/fluorine dual-doped carbons synthesized using this compound and related compounds for their oxygen reduction reaction (ORR) activity. This study highlighted the potential of boron/fluorine dual-doped carbon materials as catalysts for the ORR, showing acceptable activity and suggesting their use in energy-related applications (Chokradjaroen, Kato, Fujiwara, Watanabe, Ishii, & Ishizaki, 2020).
Pharmaceutical Formulation
Marinaro et al. (2012) focused on the properties of a model aryl boronic acid and its boroxine, demonstrating the rapid hydrolysis of the boroxine in the presence of water. This study provides insights into the physical and chemical properties of boronic acids and their boroxines, which could be relevant for their use in pharmaceutical formulations, particularly in drug delivery systems where stability and reactivity in aqueous environments are critical (Marinaro, Schieber, Munson, Day, & Stella, 2012).
Fluoride Ion Sensing
Yamaguchi, Akiyama, and Tamao (2001) investigated boron-containing pi-conjugated systems as fluoride chemosensors. This work underscores the utility of boron-based compounds in developing selective sensors for fluoride ions, leveraging the Lewis acidity of boron to form fluoroborate species, which could have implications in environmental monitoring and healthcare diagnostics (Yamaguchi, Akiyama, & Tamao, 2001).
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tris(4-fluorophenyl)boroxin is the interface of lithium cobalt oxide (LiCoO2, LCO) in high voltage operations . The compound is used as an electrolyte additive to enhance the interfacial stability of LCO .
Mode of Action
This compound interacts with its target by preferentially oxidizing to construct a uniform and protective cathode-electrolyte interface containing B-O bonds . This interaction helps to reduce parasitic side reactions, inhibit surface structural transitions, and better maintain the interface .
Biochemical Pathways
The action of this compound affects the lithium-ion diffusion kinetics . By improving the interfacial stability of LCO, the compound enhances the performance of the lithium-ion diffusion process .
Pharmacokinetics
Its impact on bioavailability is evident in its role in enhancing the capacity retention of lco .
Result of Action
As a result of the action of this compound, the LCO cathode exhibits substantially improved capacity retention . After 200 cycles at a high cut-off charging voltage of 4.6 V under 1C, the capacity retention rate significantly increased to 84.6%, surpassing the 63.2% achieved with baseline electrolyte .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as voltage. The compound is particularly effective in high voltage operations, where it stabilizes the LCO interface .
Properties
IUPAC Name |
2,4,6-tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12B3F3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYNJLHYJZXUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12B3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377689 | |
| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448-59-9 | |
| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 448-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4,6-Tris(4-fluorophenyl)boroxin used in energy storage applications?
A1: this compound can be utilized as an electrolyte additive in lithium-ion batteries, specifically for improving the stability of LiCoO2 cathodes at high voltages. While the provided abstract [] doesn't detail the mechanism, it suggests that the additive helps stabilize the interface between the electrolyte and the LiCoO2 cathode. This stabilization could potentially lead to improved battery performance, such as increased cycle life and higher voltage operation.
Q2: Can this compound be used to synthesize nanomaterials? If so, what are the characteristics of these nanomaterials?
A2: Yes, this compound can be used as a precursor in the synthesis of boron/fluorine dual-doped carbon nanoparticles []. The solution plasma process using this compound, alongside toluene, results in nanoparticles with distinct characteristics:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


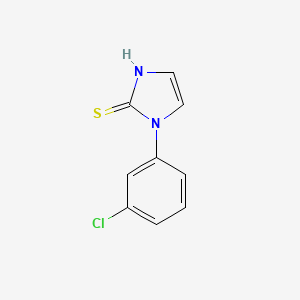

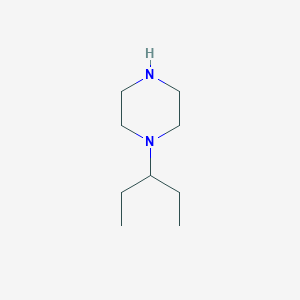
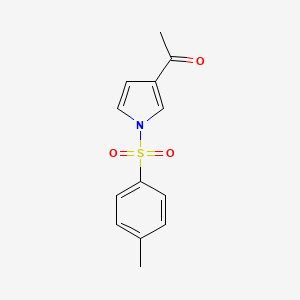
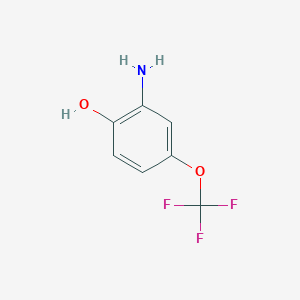
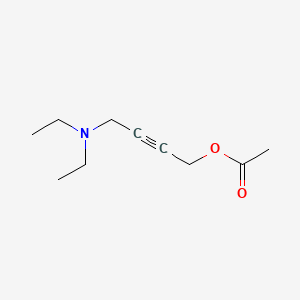

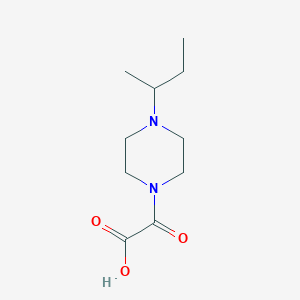

![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)
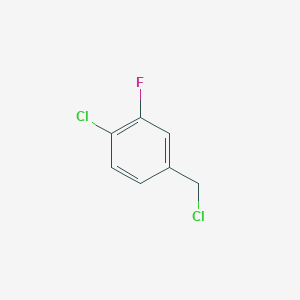
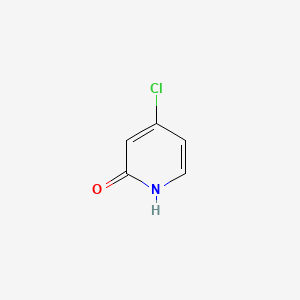
![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)

